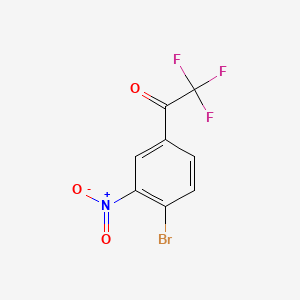
1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one is an organic compound with the molecular formula C8H4BrF3NO3 It is known for its unique structure, which includes a bromine atom, a nitro group, and trifluoromethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the meta position relative to the bromine atom . The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the high quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: 1-(4-Amino-3-nitrophenyl)-2,2,2-trifluoroethan-1-one.
Oxidation: Quinone derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins . The bromine atom can also engage in halogen bonding, influencing the compound’s binding affinity to various targets .
Comparación Con Compuestos Similares
4-Bromo-3-nitroacetophenone: Similar structure but lacks the trifluoromethyl group.
4-Bromo-3-nitrophenylmethane: Similar but with a different alkyl chain.
4-Bromo-3-nitrophenylmethanol: Similar but with a hydroxyl group instead of the ketone.
Uniqueness: 1-(4-Bromo-3-nitrophenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications requiring these characteristics .
Propiedades
Fórmula molecular |
C8H3BrF3NO3 |
|---|---|
Peso molecular |
298.01 g/mol |
Nombre IUPAC |
1-(4-bromo-3-nitrophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H3BrF3NO3/c9-5-2-1-4(3-6(5)13(15)16)7(14)8(10,11)12/h1-3H |
Clave InChI |
JXVAEYKYBONZTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)C(F)(F)F)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















